molecular formula C11H14N2 B1213789 2-(6-methyl-1H-indol-3-yl)ethanamine CAS No. 62500-90-7

2-(6-methyl-1H-indol-3-yl)ethanamine

Cat. No. B1213789
CAS RN: 62500-90-7
M. Wt: 174.24 g/mol
InChI Key: GEVXFHYJXGYXJP-UHFFFAOYSA-N
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Patent
US05861425

Procedure details

A sample of 6-methyl-7-bromo-1 H-indole-3-ethanamine was contacted with Pd/C H2 in the presence of ethanol and triethylamine. The resulting material was evaporated and partitioned between base/CHCl3. The organic phase was dried, concentrated, and dried. The resulting material was taken up into methanol and added to ethereal HCl. The resulting material was washed and vacuum dried.
Name
6-methyl-7-bromo-1 H-indole-3-ethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd/C H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10](Br)=[C:9]2[C:5]([C:6]([CH2:12][CH2:13][NH2:14])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.C(O)C>C(N(CC)CC)C>[CH3:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:12][CH2:13][NH2:14])=[CH:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
6-methyl-7-bromo-1 H-indole-3-ethanamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C2C(=CNC2=C1Br)CCN
Step Two
Name
Pd/C H2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting material was evaporated
CUSTOM
Type
CUSTOM
Details
partitioned between base/CHCl3
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
added to ethereal HCl
WASH
Type
WASH
Details
The resulting material was washed
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Name
Type
Smiles
CC1=CC=C2C(=CNC2=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.